molecular formula C12H17N3O3 B2566484 4-{[6-(Oxolan-3-yl)pyrimidin-4-yl]amino}butanoic acid CAS No. 2098062-09-8

4-{[6-(Oxolan-3-yl)pyrimidin-4-yl]amino}butanoic acid

Cat. No. B2566484
CAS RN: 2098062-09-8
M. Wt: 251.286
InChI Key: GLFSLQDKAXYPIS-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides . It also contains an oxolane (tetrahydrofuran) ring, which is a common motif in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, as is common for pharmaceutical secondary standards .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of reactions, including substitutions and additions . The reactivity of this specific compound would depend on the exact positioning and nature of its substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and stability could be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many pyrimidine derivatives act as inhibitors of various enzymes .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental testing. This typically includes assessing its toxicity and potential environmental impact .

Future Directions

Future research could involve further optimization of the compound’s structure to improve its potency, selectivity, and safety profile. Additionally, more studies would be needed to fully understand its mechanism of action .

properties

IUPAC Name

4-[[6-(oxolan-3-yl)pyrimidin-4-yl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-12(17)2-1-4-13-11-6-10(14-8-15-11)9-3-5-18-7-9/h6,8-9H,1-5,7H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFSLQDKAXYPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC(=NC=N2)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[6-(Oxolan-3-yl)pyrimidin-4-yl]amino}butanoic acid

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